4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-
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Overview
Description
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)] is a complex organic compound known for its significant role in the field of antibiotics. This compound is a semisynthetic penicillin derivative, specifically designed to resist beta-lactamase enzymes, which are produced by certain bacteria to deactivate penicillin antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production involves large-scale chemical synthesis, often using reactors that can handle the necessary conditions for each step of the synthesis. The process is optimized to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes reactions typical of beta-lactam antibiotics, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to alter reactivity.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions often use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically use nucleophiles or electrophiles under controlled conditions.
Major Products Formed: Products from these reactions include various derivatives of the parent compound, which may have altered antibacterial properties or improved pharmacokinetics.
Scientific Research Applications
This compound is extensively used in scientific research due to its potent antibacterial properties. It is particularly effective against penicillin-resistant bacteria, making it valuable in the development of new antibiotics. Additionally, it serves as a key intermediate in the synthesis of other pharmaceuticals and is used in studies related to bacterial resistance mechanisms.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and bacterial death. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis.
Comparison with Similar Compounds
Nafcillin: Another beta-lactam antibiotic resistant to beta-lactamase.
Oxacillin: Similar in structure and function to nafcillin.
Cloxacillin: Another beta-lactamase-resistant penicillin.
Uniqueness: This compound is unique in its specific structural modifications, which enhance its resistance to beta-lactamase enzymes compared to other penicillins. Its efficacy against a broad spectrum of resistant bacteria makes it a valuable asset in the fight against antibiotic resistance.
Properties
IUPAC Name |
6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLMGHLHQJAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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